Cas no 2877761-71-0 (4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline)

4-[3-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline is a heterocyclic compound featuring a quinoline core linked to a thiomorpholine-substituted pyrrolidine moiety. This structure imparts unique physicochemical properties, including enhanced binding affinity and selectivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The thiomorpholine carbonyl group contributes to improved metabolic stability and solubility, while the pyrrolidine spacer offers conformational flexibility for target engagement. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in pharmacological research. This compound is particularly relevant in the development of kinase inhibitors and other therapeutic agents targeting protein-protein interactions.
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline structure
2877761-71-0 structure
Product name:4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
CAS No:2877761-71-0
MF:C18H21N3OS
MW:327.44384264946
CID:5330112
PubChem ID:165435539

4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline Chemical and Physical Properties

Names and Identifiers

    • F6753-4164
    • AKOS040867934
    • 4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
    • 2877761-71-0
    • [1-(4-Quinolinyl)-3-pyrrolidinyl]-4-thiomorpholinylmethanone
    • Inchi: 1S/C18H21N3OS/c22-18(20-9-11-23-12-10-20)14-6-8-21(13-14)17-5-7-19-16-4-2-1-3-15(16)17/h1-5,7,14H,6,8-13H2
    • InChI Key: XUYKEXPWOBFWAD-UHFFFAOYSA-N
    • SMILES: C(C1CCN(C2C3C(N=CC=2)=CC=CC=3)C1)(N1CCSCC1)=O

Computed Properties

  • Exact Mass: 327.14053348g/mol
  • Monoisotopic Mass: 327.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • Density: 1.281±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 575.7±50.0 °C(Predicted)
  • pka: 9.21±0.46(Predicted)

4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6753-4164-5μmol
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
5μmol
$94.5 2023-09-07
Life Chemicals
F6753-4164-20mg
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
20mg
$148.5 2023-09-07
Life Chemicals
F6753-4164-10μmol
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6753-4164-25mg
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
25mg
$163.5 2023-09-07
Life Chemicals
F6753-4164-40mg
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
40mg
$210.0 2023-09-07
Life Chemicals
F6753-4164-100mg
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
100mg
$372.0 2023-09-07
Life Chemicals
F6753-4164-1mg
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
1mg
$81.0 2023-09-07
Life Chemicals
F6753-4164-2μmol
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
2μmol
$85.5 2023-09-07
Life Chemicals
F6753-4164-30mg
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
30mg
$178.5 2023-09-07
Life Chemicals
F6753-4164-50mg
4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline
2877761-71-0
50mg
$240.0 2023-09-07

Additional information on 4-[3-(thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline

4-[3-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline: A Comprehensive Overview

4-[3-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline, identified by the CAS number 2877761-71-0, is a structurally complex compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of a quinoline core, a pyrrolidine ring, and a thiomorpholine moiety, which collectively contribute to its intriguing chemical properties and potential biological activities.

The quinoline moiety, a heterocyclic aromatic system, is a common structural element in many bioactive compounds. It is known for its ability to interact with various biological targets, such as enzymes and receptors, due to its planar structure and electron-deficient aromatic ring. In the case of 4-[3-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline, the quinoline ring is substituted at the 4-position with a pyrrolidine group that is further modified by a thiomorpholine carbonyl substituent. This substitution pattern introduces additional complexity to the molecule, potentially enhancing its bioavailability and target specificity.

The thiomorpholine group, which contains a sulfur atom within the morpholine ring, adds another layer of functionality to the compound. Thiols and thiol-containing compounds are known for their role in various biochemical processes, including antioxidant defense mechanisms. The presence of this group in 4-[3-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline may confer additional redox properties to the molecule, making it a potential candidate for applications in oxidative stress-related diseases.

Recent studies have explored the potential of this compound as a lead molecule in drug discovery efforts. For instance, researchers have investigated its ability to modulate key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines, highlighting its potential role in anticancer therapy.

The synthesis of 4-[3-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic methodologies. The construction of the quinoline core typically begins with a condensation reaction between aniline derivatives and aldehydes or ketones. Subsequent steps involve the introduction of the pyrrolidine and thiomorpholine groups through carefully designed coupling reactions or cyclization processes.

In terms of pharmacokinetics, early studies suggest that this compound exhibits moderate solubility in aqueous solutions and good permeability across biological membranes. These properties are favorable for drug candidates, as they contribute to efficient absorption and distribution within the body. However, further studies are required to fully characterize its pharmacokinetic profile and assess its suitability for therapeutic applications.

The structural versatility of 4-[3-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline also makes it an attractive scaffold for further chemical modifications. Researchers are actively exploring analogs with variations in substituent size, electronic properties, and stereochemistry to optimize its biological activity and minimize potential side effects. Such efforts are expected to yield novel compounds with enhanced therapeutic potential.

In conclusion, 4-[3-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]quinoline, CAS No. 2877761-71-0, represents a promising lead compound with diverse applications in drug discovery and development. Its unique structure, combined with emerging insights into its biological activities and pharmacokinetic properties, positions it as a valuable tool for advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

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